molecular formula C22H14BrN3O2S B11596407 (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596407
M. Wt: 464.3 g/mol
InChI Key: VJAXSBSTAMBVNT-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a specialized small molecule recognized in scientific research as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, this compound enhances insulin sensitivity and leptin signaling in cellular models, facilitating the study of metabolic disorders at a molecular level. Its mechanism of action involves competitively binding to the active site of the PTP1B enzyme, thereby preventing it from dephosphorylating its substrate proteins. Research utilizing this compound has been instrumental in validating PTP1B as a target and in exploring downstream signaling events. The molecular structure, featuring a thiazolotriazole core, is designed for high-affinity interaction with the enzyme. This product is intended for research applications such as investigating insulin receptor signaling cascades, evaluating anti-diabetic drug candidates , and studying energy homeostasis. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. For further background on the therapeutic significance of PTP1B inhibition, researchers can refer to foundational reviews on the subject, such as those found on PubMed Central (PMC) .

Properties

Molecular Formula

C22H14BrN3O2S

Molecular Weight

464.3 g/mol

IUPAC Name

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H14BrN3O2S/c1-13-4-2-3-5-17(13)20-24-22-26(25-20)21(27)19(29-22)12-16-10-11-18(28-16)14-6-8-15(23)9-7-14/h2-12H,1H3/b19-12-

InChI Key

VJAXSBSTAMBVNT-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-furylmethylketone to form an intermediate, which is then reacted with 2-methylphenylthiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have reported the antimicrobial properties of derivatives related to (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. For instance:

  • Antibacterial Activity : Compounds derived from this structure have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16-32 mg/mL for certain derivatives .
  • Antifungal Activity : Some derivatives exhibit antifungal activity against various strains, indicating a broad spectrum of antimicrobial efficacy.

Antitumor Activity

Research indicates that certain derivatives of this compound possess antitumor properties. For example:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that these compounds can inhibit tumor angiogenesis and proliferation in various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
  • Mechanism of Action : The antitumor effects are attributed to the modulation of key signaling pathways involved in cell growth and survival.

Inhibition of Apoptosis Signal-Regulating Kinase 1

Recent studies have highlighted the potential of this compound as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is implicated in several human diseases. The compound has been shown to effectively inhibit ASK1 activity in vitro, suggesting its potential as a therapeutic agent for conditions associated with increased ASK1 activity .

  • Antimicrobial Study : A study by Zvarec et al. demonstrated that derivatives based on this compound exhibited potent antibacterial activity against clinical isolates of multidrug-resistant bacteria with MIC values as low as 2 µg/mL .
  • Antitumor Research : Chandrappa et al. reported on the synthesis and evaluation of antitumor activity in a series of compounds related to this structure, emphasizing their ability to inhibit tumor cell proliferation effectively .
  • ASK1 Inhibitor Development : The work by Jiang et al. focused on synthesizing derivatives that act as ASK1 inhibitors, showcasing their potential application in treating diseases where ASK1 is a contributing factor .

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family. Key structural analogues include:

Compound Name Substituents (Position 2 & 5) Molecular Weight (g/mol) Key Features
Target Compound 2-(2-methylphenyl); 5-(4-bromophenyl-furyl) 483.35* Enhanced lipophilicity due to bromophenyl and methyl groups .
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-bromophenyl); 5-(4-methoxybenzylidene) 476.31 Methoxy group improves solubility but reduces metabolic stability .
(Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-bromophenyl); 5-(2-hexyloxybenzylidene) 484.41 Hexyloxy chain increases membrane permeability .
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole Methylthio; bromo-fluorophenyl hydrazonoethyl 360.26 Simpler thiazole core with antimicrobial activity .

*Calculated based on molecular formula C₂₃H₁₄BrN₃O₂S.

Physicochemical Properties

  • Lipophilicity : The target compound’s bromophenyl and methyl groups enhance lipophilicity (logP ~4.2) compared to analogues with polar substituents like methoxy (logP ~3.5) .
  • Thermal Stability: The fused triazolone-thiazole core provides higher thermal stability (decomposition >250°C) than non-fused triazole derivatives (e.g., decomposition ~200°C for compound 4f in ).
  • Solubility : The methylphenyl group at position 2 reduces aqueous solubility (<0.1 mg/mL in PBS) compared to analogues with hydrophilic substituents (e.g., 0.5 mg/mL for methoxy derivatives) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Bromine at the para position of the phenyl ring enhances antimicrobial activity but may increase hepatotoxicity risks .
  • Synthetic Challenges : The fused thiazolo-triazolone system requires stringent reaction conditions (e.g., anhydrous MeOH, RT stirring for 5–7 hours) to avoid side products .

Biological Activity

The compound (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H10BrN3O2S
  • Molar Mass : 380.28 g/mol
  • CAS Number : 312926-36-6
  • Density : 1.69 g/cm³ (predicted)
  • Boiling Point : 495 °C (predicted)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Antitumor Activity : The thiazole moiety is known for its role in anticancer agents. Studies indicate that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. The presence of the bromophenyl group enhances the compound's lipophilicity and facilitates cellular uptake.
  • Anticonvulsant Properties : Preliminary studies suggest that similar thiazole compounds exhibit anticonvulsant activity by modulating neurotransmitter systems. The structure-activity relationship (SAR) indicates that modifications on the phenyl groups can significantly influence anticonvulsant efficacy.
  • Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : Research has shown that derivatives of thiazole can act as inhibitors of ASK1, which is involved in stress-induced apoptosis pathways. This inhibition can potentially lead to neuroprotective effects.

Biological Activity Data

Activity TypeObserved EffectReference
AntitumorIC50 values < 10 µM against various cancer lines
AnticonvulsantSignificant reduction in seizure duration
ASK1 InhibitionDisruption of apoptotic signaling pathways

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several thiazole derivatives, including our target compound, against human glioblastoma U251 and melanoma WM793 cell lines. The results indicated that compounds with similar structural features exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising anticancer profile.

Case Study 2: Neuroprotective Effects

In a model of epilepsy, compounds structurally related to this compound were tested for anticonvulsant properties. The study demonstrated a marked decrease in seizure frequency and intensity when administered prior to induced seizures in animal models.

Q & A

Basic: What are the critical steps in synthesizing this thiazolo-triazolone derivative, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step protocols, including:

  • Step 1: Formation of the thiazolo-triazolone core via cyclocondensation reactions under acidic or basic conditions (e.g., using acetic acid or triethylamine as catalysts).
  • Step 2: Functionalization of the furyl-methylene group using Wittig or Knoevenagel reactions, with careful control of temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to stabilize intermediates .
  • Step 3: Bromination at the para-position of the phenyl ring using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄).
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .

Advanced: How can structural ambiguities in the Z-configuration of the methylene group be resolved experimentally?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between the furyl proton and the thiazolo-triazolone moiety to confirm the Z-configuration .
  • X-ray Crystallography: Resolve crystal structures to unambiguously assign stereochemistry (e.g., as demonstrated for analogous triazolone derivatives in ).
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts for Z/E isomers .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-MS: Quantify purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for the labile furyl-methylene group .
  • Elemental Analysis: Verify stoichiometric ratios of C, H, N, and Br to confirm molecular integrity .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential kinase inhibition?

Methodological Answer:

  • Targeted Modifications: Synthesize analogs with variations in the 4-bromophenyl or 2-methylphenyl groups to assess their impact on kinase binding (e.g., replace Br with Cl or F) .
  • In Silico Docking: Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets, prioritizing residues like Lys68 or Asp184 in MAPK pathways .
  • Enzymatic Assays: Measure IC₅₀ values against recombinant kinases (e.g., JNK3 or P38α) using fluorescence-based ADP-Glo™ assays .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

Methodological Answer:

  • Binary Solvents: Use ethanol/water (7:3 v/v) or DCM/hexane (1:2) for slow evaporation, which enhances crystal lattice formation .
  • Temperature Gradient: Recrystallize at 4°C to minimize solvent inclusion and improve crystal purity .

Advanced: How can contradictory bioactivity data from in vitro vs. in vivo models be reconciled?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding and metabolic stability (e.g., using liver microsomes) to identify rapid clearance or poor bioavailability .
  • Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites that may alter activity in vivo .
  • Tissue Distribution Studies: Employ radiolabeled analogs (¹⁴C or ³H) to quantify compound accumulation in target tissues .

Basic: What safety protocols are recommended for handling the brominated aromatic moiety?

Methodological Answer:

  • Containment: Use fume hoods and sealed reactors to avoid inhalation/exposure to brominated intermediates.
  • Waste Disposal: Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can computational methods predict this compound’s photostability under UV light?

Methodological Answer:

  • TD-DFT Calculations: Simulate UV-Vis spectra to identify chromophores (e.g., conjugated furyl-thiazole systems) prone to photodegradation .
  • Accelerated Testing: Expose the compound to UVB light (310 nm) and monitor degradation via HPLC-PDA to validate computational predictions .

Basic: What spectroscopic techniques are used to confirm the fusion of the thiazolo-triazolone rings?

Methodological Answer:

  • ¹³C NMR: Identify carbonyl carbons (δ ~170–180 ppm) and fused ring junctions (δ ~120–140 ppm) .
  • IR Spectroscopy: Detect C=O stretching vibrations (1650–1750 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .

Advanced: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., methoxy) to steer bromination to the para-position, followed by deprotection .
  • Electrophilic Aromatic Substitution (EAS): Optimize Lewis acid catalysts (e.g., FeBr₃) in anhydrous conditions to enhance para-selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.